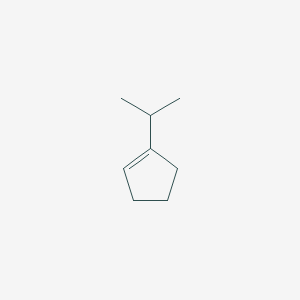

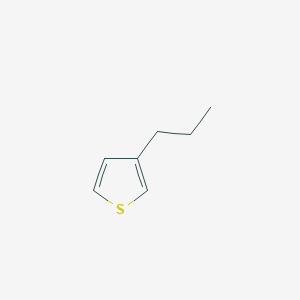

3-Propylthiophene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiophene derivatives involves various chemical reactions, aiming at introducing functional groups that modulate their properties. For instance, polythiophenes with electron-withdrawing groups attached at the 3-position have been synthesized using the Ullmann reaction, illustrating the modification of thiophene molecules to achieve desired functionalities and properties (Pomerantz et al., 1995).

Molecular Structure Analysis

The molecular structure of thiophene derivatives, such as 3-Propylthiophene, significantly influences their optical, electronic, and physical properties. For example, the X-ray structure of certain bithiophene derivatives reveals noncoplanar anti conformations influenced by intermolecular interactions, highlighting the impact of molecular structure on the material's properties (Barbarella et al., 1996).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, leading to a wide range of properties. For example, the synthesis of tetrathieno[2,3-a:3′,2′-c:2″,3″-f:3‴,2‴-h]naphthalene through photoinduced electrocyclization–dehydrogenation reactions of tetra(3-thienyl)ethene showcases the chemical versatility of thiophene derivatives and their potential for creating materials with efficient charge-carrier transport properties (Yamamoto et al., 2013).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, thermal stability, and morphology, are crucial for their applications. The synthesis of polythiophene derivatives bearing 3,4-diaryl substituents demonstrates the effect of side chains on solubility and optical properties, which are essential for their use in optoelectronic devices (Saini & Jacob, 2011).

Chemical Properties Analysis

The chemical properties of 3-Propylthiophene and similar compounds, such as their electrochemical behavior and conductivity, are key to their functionality in electronic applications. Polythiophene derivatives with simple conjugated side chains have been shown to exhibit comparable hole mobility to more widely investigated materials, highlighting their potential in polymer solar cells and field-effect transistors (Huang et al., 2008).

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

The specific scientific field of this application is Organic Chemistry , particularly in the synthesis of functionalized derivatives of thiophene .

Summary of the Application

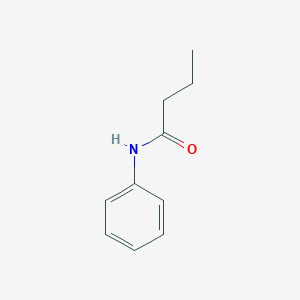

3-Propylthiophene is used as a starting material in the synthesis of a model organic compound, 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide . This compound is very useful, with functionalization that allows facile downhill derivation, as well as handles that themselves can be derivatized to the target material .

Methods of Application or Experimental Procedures

The synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide from thiophene involves a four-step protocol. This includes three successive direct lithiations and a bromination reaction . All these lithiation reactions were carried out at −78 °C to room temperature over a period of 1 to 24 hours based on the reactivity of the electrophile .

Results or Outcomes

The overall yield of the four-step protocol starting from thiophene was 47% . The novelty of this model system is the presence of a bromo functionality at position 4, which is a useful handle for halogen exchange or coupling chemistry .

Application in Electronics and Optoelectronics

Specific Scientific Field

The specific scientific field of this application is Electronics and Optoelectronics , particularly in the synthesis of regioregular thiophene-based conjugated polymers .

Summary of the Application

3-Propylthiophene is used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications . These polymers have exceptional optical and conductive properties, making them a center of attention for researchers .

Methods of Application or Experimental Procedures

The synthesis of these polymers involves organometallic polycondensation strategies . Nickel- and palladium-based protocols are the main focus of this account . Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far for the synthesis of functionalized regioregular polythiophenes .

Results or Outcomes

These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity . Direct arylation polymerization (DArP) protocol has shown a great potential to lessen the drawbacks of conventional polymerization techniques . DArP is a cost-effective and green method as it circumvents the need for the synthesis of arylene diboronic acid/diboronic ester and distannyl arylenes using toxic precursors .

Application in Gas Chromatography

Specific Scientific Field

The specific scientific field of this application is Analytical Chemistry , particularly in Gas Chromatography .

Summary of the Application

3-Propylthiophene is used as a standard in gas chromatography for the determination and distribution of sulfur compounds in fluid catalytic cracking gasoline . The presence of sulfur compounds in gasoline can affect the performance of the fuel and lead to environmental pollution .

Methods of Application or Experimental Procedures

The determination of sulfur compounds in gasoline by gas chromatography involves the use of a sulfur chemiluminescence detector . The sample is vaporized and injected into the column of the gas chromatograph. The compounds are separated based on their interaction with the coating of the column and their boiling points .

Results or Outcomes

The retention index for 3-Propylthiophene in normal alkane is 946 . This value is used to identify and quantify the amount of 3-Propylthiophene in the gasoline sample .

Safety And Hazards

3-Propylthiophene is classified as a Category 3 flammable liquid. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. It should be stored in a well-ventilated place and kept cool .

Zukünftige Richtungen

Thiophene-based conjugated polymers, including 3-Propylthiophene, have shown a wide variety of applications including agrochemical and pharmaceutical fields. They have also contributed massively to the growth of chemistry materials, showing promising developments towards new technologies in electronics . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Eigenschaften

IUPAC Name |

3-propylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10S/c1-2-3-7-4-5-8-6-7/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNFRMXKQCIPQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333884 | |

| Record name | 3-Propylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Propylthiophene | |

CAS RN |

1518-75-8 | |

| Record name | 3-Propylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1518-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Propylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Propylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Propylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PROPYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5S1ZBD98N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[h][1]benzothieno[3,2-b]quinoline](/img/structure/B73782.png)

![2-Methyl-[1,8]naphthyridine](/img/structure/B73783.png)